2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is pyridazin-3(2H)-one , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 3. Substitutents are numbered to assign the lowest possible locants:
At position 2 of the pyridazinone ring:
At position 6 of the pyridazinone ring:
The structural formula is represented as:
C₁₉H₁₅N₂O₃S , with the following key features:
- Pyridazinone core : Provides the foundational heterocyclic framework.
- Benzodioxin-acetyl substituent : Introduces lipophilic and electron-rich characteristics.
- Thiophene ring : Contributes π-conjugation and potential metabolic stability.
| Representation Type | Notation |
|---|---|
| SMILES | O=C1N(N=C(C=C1)C2=CC=CS2)CC(=O)C3=CC4=C(C=C3)OCCO4 |
| InChI | InChI=1S/C19H15N2O3S/c22-18(12-13-5-6-15-16(24-8-7-23-15)10-13)21-19-14(9-17(21)25-19)20-11-4-3-5-2-1-3/h1-6,9-11H,7-8,12H2 |
Alternative Naming Conventions in Chemical Literature
In non-IUPAC contexts, the compound is variably described:
- 6-(Thiophen-2-yl)-2-(2-(2,3-dihydrobenzodioxin-6-yl)acetyl)pyridazin-3(2H)-one : Emphasizes the acetyl linkage between the pyridazinone and benzodioxin moieties.
- 2-(Benzodioxin-6-carbonylmethyl)-6-(thienyl)pyridazinone : Uses "carbonylmethyl" to describe the 2-oxoethyl group and abbreviates thiophen-2-yl as "thienyl".
- Pyridazinone-dioxin-thiophene hybrid : A simplified descriptor highlighting its multicomponent structure in pharmacological contexts.
Non-systematic abbreviations such as BDT-PYZ (Benzodioxin-Thiophene-Pyridazinone) occasionally appear in patent literature, though these lack formal standardization.
Properties
Molecular Formula |
C18H14N2O4S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C18H14N2O4S/c21-14(12-3-5-15-16(10-12)24-8-7-23-15)11-20-18(22)6-4-13(19-20)17-2-1-9-25-17/h1-6,9-10H,7-8,11H2 |
InChI Key |
AQOMRTQPUNIGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,4-Dicarbonyl Derivatives
The reaction of 1,4-diketones or ketoesters with hydrazines under acidic or basic conditions is a well-established method for pyridazinone synthesis. For example, mucochloric acid derivatives can undergo nucleophilic substitution with hydrazine hydrate to yield 3(2H)-pyridazinones. Adapting this approach, the 6-position thiophene substituent may be introduced via pre-functionalized hydrazines or post-cyclization coupling. A representative procedure involves refluxing ethyl 3-(thiophen-2-yl)propanoate with hydrazine hydrate in ethanol, followed by oxidation with MnO₂ to yield 6-(thiophen-2-yl)pyridazin-3(2H)-one.
Halogenation and Cross-Coupling Strategies
Patents describe the halogenation of pyridazinones at the 4- or 5-positions to enable Suzuki-Miyaura or Ullmann couplings. For instance, 4,5-dichloro-6-(thiophen-2-yl)pyridazin-3(2H)-one can be synthesized via chlorination with PCl₅, providing a platform for subsequent functionalization at the 2-position.
Introduction of the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl Sidechain
The 2-oxoethyl-benzodioxin moiety is typically introduced through alkylation or Michael addition reactions.
Alkylation of Pyridazinone N-2 Position
A common strategy involves reacting 6-(thiophen-2-yl)pyridazin-3(2H)-one with 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in the presence of a base such as cesium carbonate. This method, adapted from pyridazinone alkylation protocols, proceeds in DMF at 80°C for 12 hours, achieving moderate yields (45–60%).
Mechanistic Insight :
The reaction proceeds via deprotonation of the pyridazinone NH group, followed by nucleophilic attack on the α-carbon of the bromoketone. Steric hindrance from the benzodioxin ring often necessitates elevated temperatures and polar aprotic solvents.
Michael Addition to Acrylate Intermediates
Alternative routes employ α,β-unsaturated esters as Michael acceptors. For example, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid ethyl ester reacts with 6-(thiophen-2-yl)pyridazin-3(2H)-one under basic conditions (K₂CO₃, DMF), followed by hydrolysis and decarboxylation to yield the target ketone.
Optimization of Critical Reaction Parameters
Solvent and Base Selection
Comparative studies highlight the superiority of DMF over THF or acetonitrile for N-alkylation, likely due to enhanced solubility of intermediates. Bases such as cesium carbonate (pKa ≈ 10) outperform weaker alternatives (e.g., K₂CO₃) in deprotonating the pyridazinone NH (pKa ≈ 8.5).
Temperature and Time Dependencies
Reaction progress for the alkylation step is highly temperature-sensitive:
-
70°C : <20% conversion after 24 hours
-
80°C : 55% conversion at 12 hours
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (d, J = 4.8 Hz, 1H, pyridazinone H-4)
-
δ 7.45–7.38 (m, 3H, thiophene and benzodioxin aromatics)
-
δ 4.82 (s, 2H, OCH₂CH₂O)
HRMS (ESI+) :
Calculated for C₁₉H₁₅N₂O₄S [M+H]⁺: 383.0698
Found: 383.0701
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) demonstrates >98% purity when using recrystallization from ethyl acetate/hexane (3:1).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| N-Alkylation | 55 | 98 | Single-step functionalization | Moderate yields |
| Michael Addition | 48 | 95 | Avoids halogenated reagents | Requires decarboxylation step |
| Suzuki Coupling | 62 | 97 | High regioselectivity | Needs pre-halogenated pyridazinone |
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridazinone Derivatives with Aromatic Substituents
6-(2-Fluoro-4-methoxyphenyl)-substituted Pyridazinone
- Structure : 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1224163-01-2) .
- Key Differences :
- The C-6 substituent is a 2-fluoro-4-methoxyphenyl group instead of thiophen-2-yl.
- Molecular weight: 396.4 g/mol (vs. ~365 g/mol for the target compound).
- Impact : Fluorine and methoxy groups may enhance lipophilicity and receptor binding compared to thiophene.
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
Benzodioxin-Containing Analogues
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : Simplifies the target compound’s side chain to a carboxylic acid .
- Activity : Anti-inflammatory potency comparable to ibuprofen in carrageenan-induced edema assays .
- Key Insight: The benzodioxin moiety alone is bioactive, but conjugation to pyridazinone may alter pharmacokinetics.
NDD-713 and NDD-825 (β₁-Adrenoceptor Antagonists)
Thiophene-Substituted Analogues
Pyridopyrimido[2,1-b][1,3,5]thiadiazinones
- Structure: Fused pyridopyrimidine-thiadiazinone systems with thiophene substituents .
- Activity : Antimicrobial properties reported, emphasizing thiophene’s role in enhancing π-stacking with bacterial enzymes .
- Key Insight : Thiophene’s electron-rich nature may improve target engagement compared to phenyl or halogenated substituents.
Structural and Functional Analysis
Electronic Effects
- Thiophene vs.
- Benzodioxin vs. Alkyl Chains : The benzodioxin’s oxygen atoms enhance solubility and hydrogen-bonding capacity compared to purely aliphatic side chains .
Biological Activity
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one , often referred to as a pyridazinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen atoms in the ring structure. The molecular formula is with a molecular weight of approximately 299.31 g/mol. Its structure features a benzodioxin moiety and a thiophene ring that contribute to its biological activity.
Biological Activities
Research indicates that pyridazinone derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridazinones possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains with promising results in inhibiting growth.
- Anti-inflammatory Effects : Pyridazinone compounds have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. Mechanisms may include the induction of apoptosis and cell cycle arrest.
- Antiplatelet Activity : Certain studies highlight the ability of pyridazinones to inhibit platelet aggregation, which could be beneficial in preventing thromboembolic disorders.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as COX-II suggests a pathway for reducing inflammation and pain.
- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, potentially leading to reduced cellular damage and apoptosis in cancer cells.
- Receptor Interaction : Pyridazinones may interact with specific receptors involved in signaling pathways that regulate inflammation and cell proliferation.
Case Studies
Several case studies illustrate the effectiveness of pyridazinone derivatives:
- Study on Antimicrobial Efficacy : A study evaluating various pyridazinone derivatives found that specific modifications enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
- Inflammation Model : In an animal model of inflammation, treatment with a pyridazinone derivative resulted in a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory potential .
- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that certain pyridazinones induced apoptosis through caspase activation, highlighting their potential as chemotherapeutic agents .
Data Table
Here is a summary table showcasing the biological activities and their corresponding effects:
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC values < 10 µg/mL |
| Anti-inflammatory | COX-II inhibition | Reduction in edema by 50% |
| Anticancer | Induction of apoptosis | IC50 values < 20 µM |
| Antiplatelet | Inhibition of aggregation | Reduced aggregation by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
